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Compound of Interest

Compound Name: Isophthalamide

Cat. No.: B1672271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure and bonding of

isophthalamide. The document elucidates the molecule's architecture, the nature of its

chemical bonds, and the experimental methodologies used to determine these properties,

offering valuable insights for professionals in chemical research and drug development.

Core Chemical Structure
Isophthalamide, systematically named benzene-1,3-dicarboxamide, is an organic compound

with the molecular formula C₈H₈N₂O₂.[1][2][3][4] Its structure is characterized by a central

benzene ring to which two amide functional groups (-CONH₂) are attached at the meta (1 and

3) positions.[1][2] This arrangement distinguishes it from its isomers, phthalamide (ortho-

substituted) and terephthalamide (para-substituted).

The isophthalamide molecule is a derivative of isophthalic acid.[2] The presence of both

hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) on the amide

functionalities allows for the formation of extensive intermolecular hydrogen-bonding networks,

which are fundamental to its solid-state structure and material properties.[1]
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Figure 1: Chemical structure of Isophthalamide.

Chemical Bonding Analysis
The bonding in isophthalamide can be analyzed through its covalent framework, atomic

hybridization, and the non-covalent interactions that dictate its supramolecular chemistry.

Covalent Bonding and Hybridization
The isophthalamide molecule is comprised of a stable aromatic core and two reactive amide

groups.

Benzene Ring: Each of the six carbon atoms in the benzene ring is sp² hybridized. This

hybridization results in a trigonal planar geometry for each carbon, forming σ-bonds with two

adjacent carbons and one hydrogen (or one amide-bearing carbon). The remaining
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unhybridized p-orbital on each carbon atom participates in the delocalized π-system, which

confers aromatic stability to the ring.

Amide Groups: The bonding within the amide groups is of particular interest.

The carbonyl carbon is sp² hybridized, forming σ-bonds with the ring carbon, the nitrogen,

and a π-bond with the oxygen. This results in a trigonal planar geometry around the

carbonyl carbon.

The amide nitrogen is also considered sp² hybridized. While a simple analysis might

predict sp³ hybridization due to the lone pair, the lone pair on the nitrogen delocalizes into

the carbonyl π-system (conjugation). This resonance effect imparts a partial double-bond

character to the C-N bond and constrains the geometry around the nitrogen to be trigonal

planar.

The carbonyl oxygen is sp² hybridized, with two lone pairs occupying two of the three sp²

hybrid orbitals.

Non-Covalent Interactions
While covalent bonds define the molecule itself, non-covalent interactions govern its

aggregation in the solid state.

Hydrogen Bonding: The primary intermolecular force is hydrogen bonding. The N-H groups

act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a strong hydrogen

bond acceptor. These interactions lead to the formation of robust, self-assembled

supramolecular structures, such as sheets or tapes, which stabilize the crystal lattice.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the

electron-rich π-systems of adjacent molecules align. These interactions, though weaker than

hydrogen bonds, contribute significantly to the overall stability of the crystal packing.

Quantitative Structural Data
Experimental crystallographic data for the parent isophthalamide molecule (C₈H₈N₂O₂) is not

readily available in public databases. However, structural parameters can be understood from

studies of its derivatives. The data presented below is for N,N′-Bis(2,5-
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dichlorophenyl)isophthalamide, a related compound whose crystal structure has been

determined.[3] This data provides insight into the core geometry and packing of

isophthalamide-based structures.

Parameter Value Citation

Compound Name
N,N′-Bis(2,5-

dichlorophenyl)isophthalamide
[3]

Molecular Formula C₂₀H₁₂Cl₄N₂O₂ [3]

Crystal System Monoclinic [3]

Space Group P2₁/c (assumed from context) [3]

Unit Cell Dimensions
a = 11.3661 Å, b = 10.0239 Å,

c = 8.9470 Å
[3]

β = 109.988° [3]

Volume (V) 957.95 Å³ [3]

Molecules per Unit Cell (Z) 2 [3]

In this derivative, the two amide groups are twisted away from the plane of the central benzene

ring by approximately 27.5°.[3] The two C=O groups adopt an anti orientation relative to each

other.[3] The crystal packing is stabilized by weak intermolecular N—H⋯O interactions.[3]

Bond lengths within the core structure are reported to be within normal ranges.[3]

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the precise three-dimensional structure of a crystalline compound like

isophthalamide is primarily achieved through single-crystal X-ray diffraction. This powerful

analytical technique allows for the accurate measurement of bond lengths, bond angles, and

the overall molecular conformation.

Methodology
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Crystal Growth: High-quality single crystals of the target compound are grown. A common

method is slow evaporation of a saturated solution. For isophthalamide, solvents such as

ethanol or a mixture of dimethylformamide and water could be employed. The goal is to

produce defect-free crystals of a suitable size (typically 0.1-0.5 mm).

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head, often using a cryoprotectant oil and flash-cooling under a stream of liquid

nitrogen to minimize radiation damage during data collection.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[2] As the crystal

is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern

of reflections (spots of varying intensity). A modern detector, such as a CCD or CMOS

detector, records the positions and intensities of thousands of these reflections.

Structure Solution: The collected data is processed to determine the unit cell dimensions and

space group. The phase problem is then solved using direct methods or Patterson methods

to generate an initial electron density map. This map reveals the positions of the atoms in the

crystal's asymmetric unit.

Structure Refinement: The initial atomic model is refined against the experimental diffraction

data. This iterative process adjusts atomic positions, and thermal displacement parameters

to minimize the difference between the observed and calculated structure factors. The quality

of the final model is assessed by metrics such as the R-factor.
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Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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